molecular formula C12H14O2 B1444496 2,2-Dimethyl-3-phenoxycyclobutan-1-one CAS No. 1520143-87-6

2,2-Dimethyl-3-phenoxycyclobutan-1-one

Cat. No.: B1444496
CAS No.: 1520143-87-6
M. Wt: 190.24 g/mol
InChI Key: RYZGTHNBUVZXMV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenoxycyclobutan-1-one (CAS 1516270-25-9) is a cyclobutane-based organic compound of interest in medicinal chemistry and small-molecule drug discovery. While specific biological data for this compound is not extensively reported in the public literature, its molecular structure incorporates features that are highly valuable in pharmaceutical research. The cyclobutane ring serves as a versatile scaffold that can impart conformational restriction to potential drug candidates, which may help reduce the entropic penalty upon binding to a biological target and lead to improved potency . Furthermore, the incorporation of a cyclobutane ring is a established strategy to modulate key properties in lead compounds, such as increasing metabolic stability, reducing planarity, and acting as an aryl isostere to fill hydrophobic pockets in target proteins . The presence of both a ketone and a phenoxy group on the strained ring system makes this molecule a promising building block for the synthesis of more complex derivatives. Researchers may explore its utility in developing novel pharmacological tools and therapeutic agents, particularly in areas like kinase inhibition, where similar constrained structures have shown promise . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2,2-dimethyl-3-phenoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZGTHNBUVZXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanone Core Synthesis

The cyclobutanone core, particularly substituted at the 2-position with methyl groups, can be prepared by methods involving:

A representative method reported involves the preparation of 3-oxo-1-cyclobutane-carboxylic acid by reaction of 3-dichloroacetone with ethylene glycol and p-methyl benzenesulfonic acid catalyst under reflux to form a 2,2-dichloromethyl-1,3-dioxolane intermediate, followed by hydrolysis and further transformations to yield the cyclobutanone core.

Detailed Preparation Procedure (Illustrative)

Step Reaction Type Reagents & Conditions Outcome Yield (%)
1 Formation of 2,2-dichloromethyl-1,3-dioxolane intermediate 3-Dichloroacetone, toluene, ethylene glycol, p-methyl benzenesulfonic acid, reflux at 100°C, 6 h 2,2-dichloromethyl-1,3-dioxolane (crude) 80–87
2 Hydrolysis and cyclization Acidic aqueous medium, heating at 100°C for 45–55 h 3-oxo-1-cyclobutane-carboxylic acid intermediate Not specified
3 Introduction of phenoxy group via Mitsunobu reaction Phenol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD), 0°C to RT, overnight 3-phenoxy-substituted cyclobutanone derivative ~60
4 Deprotection and purification Acidic deprotection (e.g., HCl in dioxane), extraction, crystallization Pure 2,2-dimethyl-3-phenoxycyclobutan-1-one Not specified

Research Findings and Optimization Notes

  • The reflux condensation with ethylene glycol and acid catalyst is crucial for forming the dioxolane intermediate with high yield and purity, which is a key precursor to the cyclobutanone ring system.
  • The Mitsunobu reaction offers a milder and more stereospecific alternative to direct nucleophilic substitution for introducing the phenoxy group, avoiding harsh conditions and side reactions observed in SN2 substitutions on tosylated intermediates.
  • Monitoring reaction time and temperature is essential to minimize side products, especially during the Mitsunobu reaction, where prolonged reaction times lead to decreased yields.
  • The acidic hydrolysis step requires extended heating to ensure complete conversion to the cyclobutanone carboxylic acid intermediate, which can then be converted to the target compound.

Comparative Table of Preparation Methods

Preparation Aspect Reflux Condensation (Dioxolane Formation) Mitsunobu Reaction for Phenoxy Introduction SN2 Phenoxide Substitution
Reaction Conditions 100°C reflux, 6 h, acid catalysis 0°C to RT, overnight, DIAD, PPh3 70°C, 3 days, K2CO3, DMF
Yield Range 80–87% ~60% ~61%
Stereochemical Control High High, inversion at chiral center Moderate
Side Products Minimal if controlled Side products if prolonged More side products, harsh conditions
Scalability Good Moderate Limited

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenoxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutanone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is C12H14OC_{12}H_{14}O. Its structure includes a cyclobutane ring which contributes to its unique chemical properties. The phenoxy group enhances its reactivity and potential interactions with biological targets.

Synthetic Chemistry

2,2-Dimethyl-3-phenoxycyclobutan-1-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Cyclization Reactions : This compound can undergo cyclization to form other cyclic structures.
  • Functionalization : The phenoxy group allows for further functionalization, enabling the synthesis of derivatives with tailored properties.

Biological Applications

The compound has shown potential in biological research, particularly in:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed range from 32 to 128 µg/mL.
  • Enzyme Interaction Studies : Research has demonstrated that it can act as a ligand for specific enzymes. For instance:
EnzymeEffect of Compound
Cyclic AMP PhosphodiesteraseInhibition at micromolar concentrations
Aldose ReductaseModerate inhibition

This interaction can lead to modulation of enzymatic activity, making it a candidate for further investigation in drug development.

Medicinal Chemistry

The potential therapeutic applications of 2,2-Dimethyl-3-phenoxycyclobutan-1-one are noteworthy:

  • Drug Development : Its ability to interact with biological targets positions it as a promising pharmacophore for new drug candidates. Preliminary studies suggest it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.

Study on Antibacterial Activity

A study highlighted the antibacterial properties of derivatives from this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MICs ranging from 32 to 128 µg/mL.

Cancer Research

Preliminary investigations into the anti-cancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. This effect appears to be mediated through the modulation of key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenoxycyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7)

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Functional Groups : Linear ketone with a 2-hydroxyphenyl substituent.
  • Key Differences: Unlike the cyclobutanone ring in the target compound, this molecule features a linear aliphatic chain.
  • Applications : Used in pharmaceuticals and materials science due to its purity (≥95%) and stability .

3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid (CAS 84182-46-7)

  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 262.26 g/mol
  • Functional Groups : Cyclobutane ring with two carboxylic acids and a benzyloxy group.
  • Key Differences: The presence of carboxylic acids (vs. a ketone) increases acidity and reactivity in esterification or amidation reactions. The benzyloxy group introduces a bulky substituent, affecting steric interactions compared to the phenoxy group in the target compound .

3-Methylcyclobutan-1-ol (CAS 20939-64-4)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • Functional Groups: Cyclobutanol with a methyl substituent.
  • Key Differences: The hydroxyl group replaces the ketone, reducing electrophilicity but enabling hydrogen bonding. The smaller size (vs. the target compound’s phenoxy group) limits aromatic interactions .

Structural and Functional Analysis

Ring Strain and Reactivity

Cyclobutanone’s four-membered ring imposes significant angle strain (~90° vs. the ideal 109.5° for sp³ hybridization), making it more reactive than larger cyclic ketones (e.g., cyclohexanone).

Substituent Effects

  • Phenoxy Group: Enhances aromatic resonance and lipophilicity, favoring interactions in biological systems or hydrophobic materials.

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
2,2-Dimethyl-3-phenoxycyclobutan-1-one Not Available C₁₃H₁₄O₂ 202.25 Cyclobutanone, Phenoxy Agrochemical intermediates
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 19019-21-7 C₁₁H₁₄O₂ 178.23 Linear ketone, Hydroxyphenyl Pharmaceuticals
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid 84182-46-7 C₁₄H₁₄O₅ 262.26 Carboxylic acids, Benzyloxy Chemical synthesis
3-Methylcyclobutan-1-ol 20939-64-4 C₅H₁₀O 86.13 Cyclobutanol, Methyl Solvent or precursor

Research Implications and Gaps

  • Application Potential: The phenoxy group suggests utility in agrochemicals (e.g., herbicide intermediates) or polymer stabilizers, but empirical data is lacking.
  • Stability: Comparative studies with cyclohexanone derivatives are needed to quantify the trade-offs between ring strain and steric effects.

Biological Activity

2,2-Dimethyl-3-phenoxycyclobutan-1-one is a cyclic ketone that has garnered attention in scientific research for its potential biological activities. This compound features a cyclobutane ring substituted with a phenoxy group, which contributes to its unique reactivity and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and pertinent research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is C12H14OC_{12}H_{14}O. The compound's structure includes:

  • Cyclobutane Ring : A four-membered carbon ring that influences the compound's conformational flexibility.
  • Phenoxy Group : A phenyl ring attached via an oxygen atom, which can enhance binding interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2,2-Dimethyl-3-phenoxycyclobutan-1-one is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity. This has been demonstrated in studies focusing on enzyme kinetics.
  • Receptor Modulation : It can interact with receptors to modulate signaling pathways, potentially affecting cellular responses.

Biological Activity Overview

Research indicates that derivatives of 2,2-Dimethyl-3-phenoxycyclobutan-1-one exhibit diverse biological activities. These include:

Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential as a lead compound in cancer therapy due to selective cytotoxicity.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.

Case Studies

Several studies have investigated the biological properties of this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of 2,2-Dimethyl-3-phenoxycyclobutan-1-one on cancer cell lines. Results showed significant inhibition of cell proliferation in breast cancer models, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses notable antibacterial properties, making it a candidate for developing new antibiotics .
  • Inflammation Modulation : A recent investigation highlighted the compound's ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Synthesis and Derivatives

The synthesis of 2,2-Dimethyl-3-phenoxycyclobutan-1-one can be achieved through various chemical reactions involving cyclobutane derivatives and phenolic compounds. Its derivatives have shown enhanced biological activities, further expanding its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-phenoxycyclobutan-1-one, and how can researchers optimize yield and purity?

  • Methodological Answer : Cyclobutane derivatives like this compound are typically synthesized via cyclization reactions. For example, cycloketone intermediates can be functionalized with phenoxy groups using nucleophilic substitution or coupling reactions. Key steps include:

  • Precursor selection : Use cyclobutanone derivatives with methyl groups at the 2-position to ensure steric control.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product. Validate purity using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry .
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of phenoxide nucleophile) and temperature (60–80°C) to minimize side reactions. Reference standards from accredited suppliers (e.g., Dr. Ehrenstorfer) ensure reliable purity benchmarks .

Q. How should researchers characterize 2,2-Dimethyl-3-phenoxycyclobutan-1-one using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the cyclobutane ring’s proton coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for geminal methyl groups) and aromatic proton integration for the phenoxy moiety.
  • IR : Confirm carbonyl (C=O) stretching vibrations near 1700 cm1^{-1} and ether (C-O-C) bands at 1200–1250 cm1^{-1}.
  • Crystallography : For X-ray diffraction, use SHELXL for refinement. Prepare single crystals via slow evaporation of a dichloromethane/hexane solution. Resolve disorder in methyl groups using restraints and constraints in SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare them with experimental data. Use software like Gaussian or ORCA.
  • Error Sources : If deviations exceed 0.5 ppm for 1H^1H-NMR, check solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility in the cyclobutane ring.
  • Case Study : A 2023 study on similar cyclobutanones found that improper solvent modeling in DFT led to 10% error in 13C^{13}C-NMR predictions; explicit solvent models (e.g., PCM) reduced this to <3% .

Q. What strategies mitigate challenges in X-ray crystallographic refinement of 2,2-Dimethyl-3-phenoxycyclobutan-1-one, particularly for disordered structures?

  • Methodological Answer :

  • Disorder Handling : In SHELXL, split disordered methyl or phenoxy groups into two occupancy sites. Apply SIMU and DELU restraints to stabilize thermal motion parameters.
  • Data Collection : Use high-resolution synchrotron data (dmin{}_{\text{min}} < 0.8 Å) to resolve cyclobutane ring puckering. For twinned crystals, apply TWIN/BASF commands in SHELXL .
  • Validation : Cross-check residual density maps (e.g., Δρmax/min<0.3eA˚3\Delta \rho_{\text{max/min}} < 0.3 \, \text{eÅ}^{-3}) and R-factors (R1 < 5% for I > 2σ(I)).

Q. How can researchers address contradictions in toxicity or stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Compare results to computational degradation models (e.g., EPI Suite) to identify hydrolytic or oxidative pathways.
  • Toxicity Discrepancies : If in vitro assays (e.g., Ames test) conflict with in silico predictions (e.g., Derek Nexus), validate using orthogonal assays like micronucleus tests. Reference IFRA Standards for analogous compounds to infer safe handling thresholds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-phenoxycyclobutan-1-one
Reactant of Route 2
2,2-Dimethyl-3-phenoxycyclobutan-1-one

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